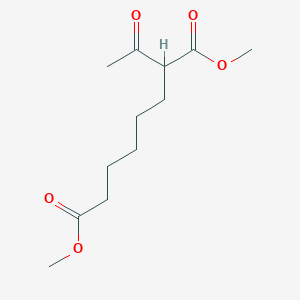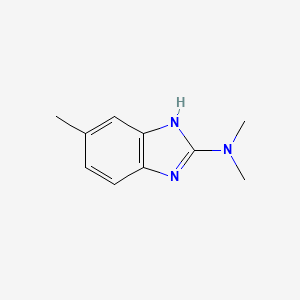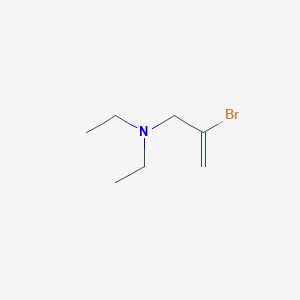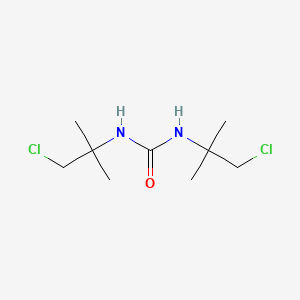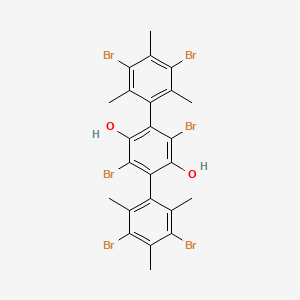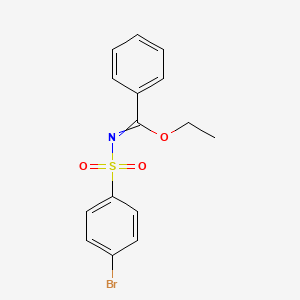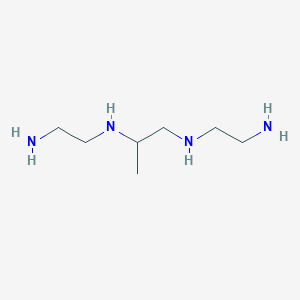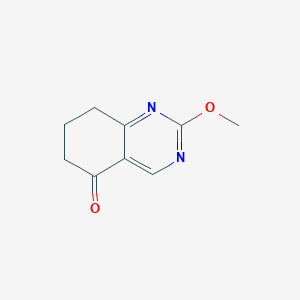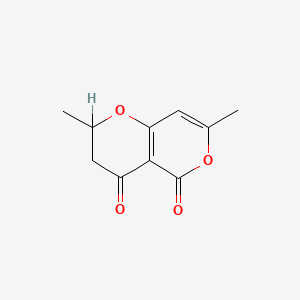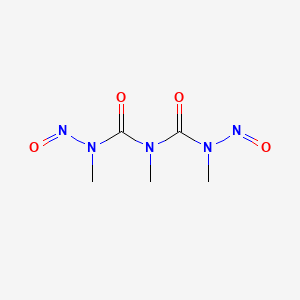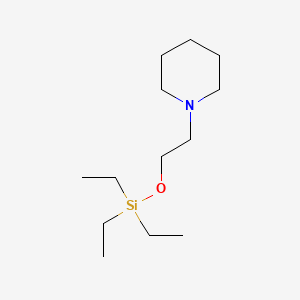
Piperidine, 1-(2-(triethylsiloxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(2-(triethylsiloxy)ethyl)- is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound features a triethylsiloxy group attached to the piperidine ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactionsThe reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of piperidine derivatives can involve multi-step processes, including the initial formation of the piperidine ring, followed by functionalization steps to introduce the desired substituents. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
Piperidine, 1-(2-(triethylsiloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the triethylsiloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: N-oxides
Reduction: De-triethylsiloxylated piperidine
Substitution: Various substituted piperidine derivatives
科学的研究の応用
Piperidine, 1-(2-(triethylsiloxy)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of Piperidine, 1-(2-(triethylsiloxy)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The triethylsiloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various physiological effects .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, lacking the triethylsiloxy group.
Piperidine, 1-(2-hydroxyethyl)-: Similar structure but with a hydroxy group instead of triethylsiloxy.
Piperidine, 1-(2-methoxyethyl)-: Contains a methoxy group in place of the triethylsiloxy group.
Uniqueness
Piperidine, 1-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxy group, which can significantly alter its chemical properties and biological activity compared to other piperidine derivatives. This modification can enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of biological targets .
特性
CAS番号 |
20467-05-4 |
|---|---|
分子式 |
C13H29NOSi |
分子量 |
243.46 g/mol |
IUPAC名 |
triethyl(2-piperidin-1-ylethoxy)silane |
InChI |
InChI=1S/C13H29NOSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h4-13H2,1-3H3 |
InChIキー |
HVPOWXIXJOPZSM-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OCCN1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



